molecular formula C12H6BrCl2NO3 B8580802 4-(4-Bromo-2,5-dichloro-phenoxy)-nicotinic acid

4-(4-Bromo-2,5-dichloro-phenoxy)-nicotinic acid

Cat. No. B8580802
M. Wt: 362.99 g/mol
InChI Key: HNMAGLVENRNWJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Bromo-2,5-dichloro-phenoxy)-nicotinic acid is a useful research compound. Its molecular formula is C12H6BrCl2NO3 and its molecular weight is 362.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromo-2,5-dichloro-phenoxy)-nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-2,5-dichloro-phenoxy)-nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Bromo-2,5-dichloro-phenoxy)-nicotinic acid

Molecular Formula

C12H6BrCl2NO3

Molecular Weight

362.99 g/mol

IUPAC Name

4-(4-bromo-2,5-dichlorophenoxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H6BrCl2NO3/c13-7-3-9(15)11(4-8(7)14)19-10-1-2-16-5-6(10)12(17)18/h1-5H,(H,17,18)

InChI Key

HNMAGLVENRNWJM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OC2=CC(=C(C=C2Cl)Br)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 6.0 g (38.08 mmol) 4-chloronicotinic acid (commercially available; CAS RN 10177-29-4) in 200 mL o-xylene were added 10.13 g (41.89 mmol) 4-bromo-2,5-dichlorophenol (commercially available; CAS RN 1940-42-7) and 2.84 g (7.62 mmol) tetrakis-(acetonitrile)-copper hexafluorophosphate (commercially available; CAS RN 64443-05-6). Then 31.31 g (95.20 mmol) cesium carbonate were added and the resulting dark brown suspension as heated to 120° C. for 16 hours. After cooling to room temperature, the sovent was evaporated, the residue dissolved in 1.25 l water, extracted four times with 250 mL ethyl acetate and filtered. The pH of the green filtrate was adjusted to 6 using 25% aqueous hydrochloric acid. The formed precipitate was filtered off to give a first batch of the desired compound. The pH of the filtrate was adjusted to pH 3 using 25% aqueous hydrochloric acid, the suspension stirred for 0.25 hours at room temperature and then kept in the fridge for 64 hours. The suspension was filtered and washed with water to yield another batch of compound. Brown solid (overall yield 5.63 g (41%)). MS (ESI): m/z=363.9 [M+H]+.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-(acetonitrile) copper hexafluorophosphate
Quantity
2.84 g
Type
reactant
Reaction Step Two
Quantity
31.31 g
Type
reactant
Reaction Step Three
Quantity
10.13 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four

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